molecular formula C9H11ClO5S B8640943 2,3,4-trimethoxybenzenesulfonyl Chloride

2,3,4-trimethoxybenzenesulfonyl Chloride

Cat. No. B8640943
M. Wt: 266.70 g/mol
InChI Key: OZFZSLXTIGNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06191170B1

Procedure details

2,3,4-Trimethoxybenzenesulfonyl chloride is synthesized by reaction of pyrogallol trimethyl ether with chlorosulfonic acid in chloroform at 0° C. according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:7]([O:8][CH3:9])[C:4]=1[O:5][CH3:6].[Cl:13][S:14](O)(=[O:16])=[O:15]>C(Cl)(Cl)Cl>[CH3:9][O:8][C:7]1[C:4]([O:5][CH3:6])=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][C:10]=1[S:14]([Cl:13])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(OC)C(OC)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.